molecular formula C10H13NO B1660544 3-methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 78407-14-4

3-methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No. B1660544
CAS RN: 78407-14-4
M. Wt: 163.22
InChI Key: WSKSGBLLRQUWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methoxy-2,3-dihydro-1H-inden-1-amine” is a compound that belongs to the class of aminoindanes . Aminoindanes have gained popularity on the recreational drug market, particularly after the ban of mephedrone and other synthetic cathinones . They are known to exhibit excellent physiological and pharmacological activity .


Synthesis Analysis

An efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamines, which includes “3-methoxy-2,3-dihydro-1H-inden-1-amine”, has been described . The compounds were synthesized from the corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields .


Molecular Structure Analysis

The molecular structure of “3-methoxy-2,3-dihydro-1H-inden-1-amine” can be represented by the formula C10H13NO . The InChI code for this compound is 1S/C10H13NO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9-10H,5-6,11H2,1H3 .

Scientific Research Applications

1. Antibacterial and Antifungal Studies

  • Application Summary: 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
  • Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
  • Results: The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

2. Biological Potential of Indole Derivatives

  • Application Summary: Indole derivatives, which include structures similar to 2,3-dihydro-1H-inden-1-one, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Results: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

3. Alzheimer’s Disease Treatment

  • Application Summary: Novel 2,3-dihydro-1H-inden-1-ones have been discovered as dual PDE4/AChE inhibitors, which are more potent against neuroinflammation, a key factor in Alzheimer’s disease .
  • Methods of Application: The exact methods of application or experimental procedures are not specified in the source .
  • Results: The results or outcomes obtained are not specified in the source .

4. Intermediate for Drug Synthesis

  • Application Summary: ®-2,3-Dihydro-1H-inden-1-amine hydrochloride, a compound similar to “3-methoxy-2,3-dihydro-1H-inden-1-amine”, is used as an intermediate in the synthesis of N-[1-®-indanyl]adenosine, a drug .
  • Methods of Application: The exact methods of application or experimental procedures are not specified in the source .
  • Results: The results or outcomes obtained are not specified in the source .

5. Chemical Intermediate

  • Application Summary: ®-2,3-Dihydro-1H-inden-1-amine hydrochloride, a compound similar to “3-methoxy-2,3-dihydro-1H-inden-1-amine”, is used as an intermediate in the synthesis of N-[1-®-indanyl]adenosine, a drug .
  • Methods of Application: The exact methods of application or experimental procedures are not specified in the source .
  • Results: The results or outcomes obtained are not specified in the source .

6. Neuroinflammation Treatment

  • Application Summary: Novel 2,3-dihydro-1H-inden-1-ones have been discovered as dual PDE4/AChE inhibitors, which are more potent against neuroinflammation, a key factor in Alzheimer’s disease .
  • Methods of Application: The exact methods of application or experimental procedures are not specified in the source .
  • Results: The results or outcomes obtained are not specified in the source .

properties

IUPAC Name

3-methoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-6-9(11)7-4-2-3-5-8(7)10/h2-5,9-10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKSGBLLRQUWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283265
Record name 2,3-Dihydro-3-methoxy-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-2,3-dihydro-1H-inden-1-amine

CAS RN

78407-14-4
Record name 2,3-Dihydro-3-methoxy-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78407-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-methoxy-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-2,3-dihydro-1H-inden-1-amine
Reactant of Route 2
3-methoxy-2,3-dihydro-1H-inden-1-amine
Reactant of Route 3
3-methoxy-2,3-dihydro-1H-inden-1-amine
Reactant of Route 4
3-methoxy-2,3-dihydro-1H-inden-1-amine
Reactant of Route 5
3-methoxy-2,3-dihydro-1H-inden-1-amine
Reactant of Route 6
3-methoxy-2,3-dihydro-1H-inden-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.